![molecular formula C14H11ClO B571278 2-Benzyl-5-chlorobenzaldehyde CAS No. 1292302-63-6](/img/structure/B571278.png)
2-Benzyl-5-chlorobenzaldehyde
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Overview
Description
2-Benzyl-5-chlorobenzaldehyde is a chemical compound with the molecular formula C14H11ClO . It is an intermediate in the formation of 2-Chloroanthracene .
Molecular Structure Analysis
The molecular structure of 2-Benzyl-5-chlorobenzaldehyde can be analyzed using techniques such as infrared (IR) spectroscopy and density functional theory (DFT) . These techniques allow for spectral investigation and conformational analysis .Chemical Reactions Analysis
The Cannizzaro reaction, which involves the base-induced disproportionation of an aldehyde lacking a hydrogen atom in the alpha position, could potentially be relevant to 2-Benzyl-5-chlorobenzaldehyde . This reaction typically involves treatment with sodium or potassium hydroxide .Physical And Chemical Properties Analysis
2-Benzyl-5-chlorobenzaldehyde has a molecular weight of 230.69 . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Pharmaceutical Applications
2-Benzyl-5-chlorobenzaldehyde can be used as an intermediate in the synthesis of various pharmaceuticals . Its unique chemical properties and reactivity make it a versatile reagent, enabling researchers to explore the creation of novel drugs with tailored characteristics .
Agrochemical Applications
In addition to its pharmaceutical applications, 2-Benzyl-5-chlorobenzaldehyde can also be used in the synthesis of various agrochemicals . Its unique reactivity can be harnessed to create compounds that are effective in pest control and crop protection .
Chemical Synthesis
2-Benzyl-5-chlorobenzaldehyde is a valuable tool in the realm of chemical synthesis . It can be used as a reagent in various chemical reactions, enabling the creation of novel materials and compounds .
Gas Chromatographic Determination
2-Benzyl-5-chlorobenzaldehyde can be used in the development of methods for the gas chromatographic determination of benzaldehyde in injectable pharmaceutical formulations . This involves the use of solid-phase microextraction coupled with a gas chromatography–flame ionization detector .
Electrochemical Oxidation
2-Benzyl-5-chlorobenzaldehyde can be used in electrochemical oxidation reactions . These reactions are important for the preparation of high-value-added compounds, such as ketones, esters, amides, and aldehydes, from simple and readily available alkanes .
C-N Bond Cleavage
2-Benzyl-5-chlorobenzaldehyde can be used in the oxidative cleavage of C-N bonds . This method selectively oxidatively cleaves the C-N bond without the need for metal catalysts or external oxidants .
Safety and Hazards
properties
IUPAC Name |
2-benzyl-5-chlorobenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c15-14-7-6-12(13(9-14)10-16)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRIIVRZMQPJBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=C(C=C2)Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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